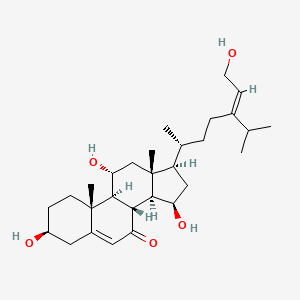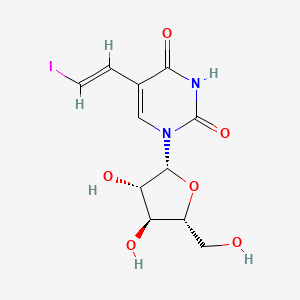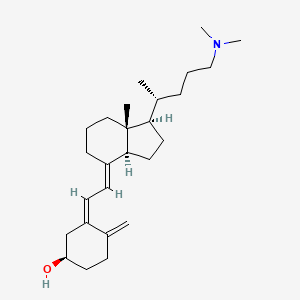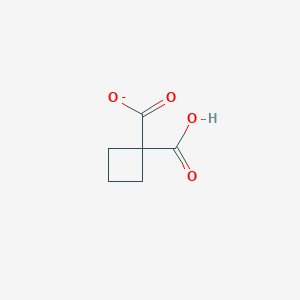
Dehydroandrographolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroandrographolide is a diterpene compound known for its significant anti-inflammatory, antiviral, and anticancer activities. It is primarily found in the plant Andrographis paniculata, a widely used herbal medicine in Asia for treating inflammatory diseases and infections . This compound is part of the diterpene class, which consists of four isoprene units and is biosynthesized by plants, animals, and fungi via the HMG-CoA reductase pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydroandrographolide can be synthesized through various methods, including solid-phase extraction and liquid chromatography with mass spectrometry. The sample is ultrasonically extracted with 40% methanol and purified with a C18 solid-phase extraction column . The LC separation is performed on a Poroshell 120 EC-C18 column and eluted with ammonium acetate aqueous solution and acetonitrile .
Industrial Production Methods: In industrial settings, this compound is often extracted from Andrographis paniculata. The process involves the use of solvents like ethanol, methanol, water, acetonitrile, and DMSO . The compound is then purified and characterized using techniques such as FT-IR, UV-Vis, and NMR spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydroandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Dehydroandrographolide has a wide range of scientific research applications:
Wirkmechanismus
Dehydroandrographolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the NF-κB, JAK/STAT, and T cell receptor signaling pathways, which are involved in inflammatory responses . Additionally, it can regulate the expression of pro-inflammatory cytokines and enhance the immune response .
Vergleich Mit ähnlichen Verbindungen
Dehydroandrographolide is unique among diterpenoids due to its specific molecular structure and biological activities. Similar compounds include:
Andrographolide: Known for its anti-inflammatory and anticancer properties.
14-deoxy-11,12-dithis compound: Exhibits immunostimulatory and anti-infective activities.
Neoandrographolide: Possesses anti-inflammatory and anti-hepatotoxic properties.
These compounds share similar biological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
1032910-41-0 |
|---|---|
Molekularformel |
C20H28O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one |
InChI |
InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16+,17-,19+,20+/m1/s1 |
InChI-Schlüssel |
YIIRVUDGRKEWBV-FZOOCBFYSA-N |
SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O |
Isomerische SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)CO)O |
Kanonische SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O |
Synonyme |
dehydroandrographolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















